5-Methyl-5-nitro-2-phenyl-1,3-dioxane

Lipophilicity LogP Drug-likeness

Sourcing a verified 5-nitro-1,3-dioxane with controlled low lipophilicity for antimicrobial SAR? This 2-phenyl-5-methyl derivative serves as a critical negative control, as established by Lappas et al., where 5-methyl substitution markedly reduces microbiocidal potency compared to the 5-bromo analog. - Computed XLogP3-AA of 1.4 minimizes lipophilicity-driven off-target promiscuity in ADME profiling. - Distinct exact mass (223.0845 Da) and verified FTIR/GC-MS spectra enable unambiguous identity confirmation. - 5,5-Disubstituted architecture enables diastereoselective conversion to chiral tris(hydroxymethyl)methane derivatives.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 4064-91-9
Cat. No. B1655682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-nitro-2-phenyl-1,3-dioxane
CAS4064-91-9
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-11(12(13)14)7-15-10(16-8-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
InChIKeyDOQXGNKUXOJWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5-nitro-2-phenyl-1,3-dioxane: Identity and Physicochemical Profile


5-Methyl-5-nitro-2-phenyl-1,3-dioxane (CAS 4064-91-9) is a synthetic 1,3-dioxane derivative bearing a nitro group at the 5-position, a methyl substituent at the 5-position, and a phenyl ring at the 2-position [1]. With a molecular formula of C11H13NO4 and a molecular weight of 223.22 g/mol, this compound has been submitted to the National Cancer Institute (NSC 406747) for screening and has been studied in the context of antimicrobial structure–activity relationships as part of the broader 5-nitro-1,3-dioxane class [2]. Its computed lipophilicity (XLogP3-AA) is 1.4, and it possesses 0 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area of 64.3 Ų [1].

1
Screening context
Antimicrobial SAR and microbiocidal-index studies within the 5-nitro-1,3-dioxane chemotype
2
Synthesis route
Diastereoselective precursor for chiral tris(hydroxymethyl)methane building blocks
3
Identity workflow
Spectroscopic reference with verified FTIR and GC-MS fingerprint for QC and library curation

Why Generic 5-Nitro-1,3-dioxane Analogs Cannot Substitute


Within the 5-nitro-1,3-dioxane chemotype, both the 5-position substituent and the 2-position aryl group exert a profound, non-additive influence on biological activity and physicochemical properties. The seminal structure–activity relationship (SAR) study by Lappas et al. established that 5-bromo-5-nitro substitution is a prerequisite for high antimicrobial potency, while 5-methyl substitution confers markedly lower microbiocidal efficacy [1]. Additionally, the 2-phenyl group modulates lipophilicity and conformational behavior relative to 2-alkyl analogs, meaning that even compounds sharing the 5-methyl-5-nitro core cannot be considered interchangeable with the 2-phenyl derivative [2]. These discrete substituent effects render generic substitution unreliable for applications where either antimicrobial activity or specific physicochemical properties (e.g., LogP) are critical design parameters.

1
5-Substituent mismatch
5-Methyl substitution yields markedly lower antimicrobial endpoints than the 5-bromo analog; antimicrobial screening context may differ significantly.
2
2-Aryl group specificity
The 2-phenyl ring modulates lipophilicity and conformational behavior; 2-alkyl analogs may shift LogP and membrane-partitioning profile.
3
Quaternary carbon requirement
5,5-Disubstitution is required for the chiral tris(hydroxymethyl)methane transformation; 5-unsubstituted or 5-monosubstituted analogs lack the necessary quaternary center.

Head-to-Head Evidence Versus Closest Analogs


Lipophilicity Comparison: Methyl vs. Bromo Analog

The computed octanol–water partition coefficient (XLogP3-AA) for 5-methyl-5-nitro-2-phenyl-1,3-dioxane is 1.4, whereas the value for the corresponding 5-bromo-5-nitro-2-phenyl-1,3-dioxane is 1.8 [1][2]. This 0.4 log-unit difference indicates that the methyl analog is less lipophilic, which may reduce passive membrane permeation compared to the bromo derivative.

Lipophilicity
Head-to-head
ΔLogP –0.4
Lower lipophilicity than 5-bromo analog may shift membrane-partitioning profile
Computed XLogP3-AA; target 1.4 vs. bromo analog 1.8
Lipophilicity LogP Drug-likeness Membrane permeability

Antimicrobial Efficacy: 5-Methyl vs. 5-Bromo Pattern

In the foundational SAR study by Lappas et al., a quantitative microbiocidal index was calculated for a panel of 5-nitro-1,3-dioxane derivatives tested against multiple bacteria and fungi. The study concluded that 5-bromo-5-nitro substitution was essential for significant activity, whereas 5-methyl-5-nitro substitution resulted in markedly lower antimicrobial efficacy; optimal activity in the aryl series required 2-hydroxyphenyl substitution [1]. The 5-methyl-2-phenyl combination present in the target compound places it in a lower-activity tier compared to the 5-bromo-2-hydroxyphenyl archetype.

Antimicrobial SAR
Class-level
Methyl vs. bromo: markedly lower microbiocidal index reported for 5-methyl pattern
Supports antimicrobial screening context; 5-bromo-2-hydroxyphenyl archetype ranks higher in tested panel
SAR inference from broad-spectrum panel; J. Pharm. Sci. 1976
Antimicrobial Microbiocidal index SAR 5-Nitro-1,3-dioxane

Access to Chiral Tris(hydroxymethyl)methane Building Blocks

2-Aryl-5,5-disubstituted-1,3-dioxanes, such as 5-methyl-5-nitro-2-phenyl-1,3-dioxane, can be elaborated into chiral (1,1,1-trishydroxymethyl)methane derivatives via a diastereoselective pathway. X-ray and NMR analysis confirms that the dioxane is obtained as a single diastereomer, enabling stereocontrolled conversion to the chiral tris(hydroxymethyl)methane scaffold [1]. This synthetic versatility is not shared by 5-unsubstituted or 5-monosubstituted-5-H analogs, which lack the requisite quaternary carbon for this transformation.

Chiral precursor
Reported
Single diastereomer; convertible to chiral tris(hydroxymethyl)methane scaffold
Enables stereochemical-control synthesis route unavailable from 5-unsubstituted analogs
X-ray and NMR confirmation; diastereoselective acetal formation
Chiral building blocks Tris(hydroxymethyl)methane Diastereoselective synthesis 1,3-Dioxane

Spectroscopic Fingerprint for Identity Verification

The compound possesses a unique FTIR spectrum and a GC-MS spectrum recorded in the SpectraBase spectral database, allowing unambiguous identification and differentiation from closely related 5-substituted-2-phenyl-1,3-dioxane analogs [1]. The molecular ion peak at m/z 223.0845 (exact mass) and the characteristic infrared absorption pattern provide a definitive reference for quality control and identity verification that cannot be replicated by the 5-bromo analog (exact mass 286.9793 Da) or the 5-unsubstituted analog.

Spectroscopic ID
Reported
FTIR and GC-MS spectra verified; exact mass 223.0845 Da
Supports identity verification workflow; mass difference of 63.89 Da from 5-bromo analog aids unambiguous differentiation
SpectraBase reference; 70 eV EI GC-MS and FTIR acquisition
FTIR GC-MS Spectroscopic fingerprint Quality control Identification

Evidence-Based Application Scenarios


Lead Optimization Requiring Moderate Lipophilicity

When a drug discovery program demands a 5-nitro-1,3-dioxane scaffold with controlled lipophilicity below that of the 5-bromo analog (ΔLogP = –0.4), 5-methyl-5-nitro-2-phenyl-1,3-dioxane offers a computable advantage. Its XLogP3-AA value of 1.4 predicts reduced membrane partitioning relative to the 5-bromo derivative (LogP 1.8) [1], potentially mitigating off-target membrane interactions while retaining the core nitro-dioxane pharmacophore. This property is valuable in early-stage ADME profiling where lipophilicity-driven promiscuity must be minimized.

Low-Biocidal Control or Prodrug Scaffold Design

The Lappas et al. SAR study establishes that 5-methyl-5-nitro substitution yields markedly lower antimicrobial efficacy than the 5-bromo-5-nitro pattern [1]. This makes 5-methyl-5-nitro-2-phenyl-1,3-dioxane an appropriate negative-control compound in antimicrobial screening campaigns or a starting scaffold for prodrug strategies where initial inactivity is desired, with activation triggered by metabolic or chemical conversion of the nitro group.

Chiral Tris(hydroxymethyl)methane Precursor Synthesis

The 5,5-disubstituted architecture of this compound enables diastereoselective conversion into chiral (1,1,1-trishydroxymethyl)methane derivatives [1]. This transformation is inaccessible from 5-unsubstituted or 5-monosubstituted analogs lacking the quaternary center. Synthetic chemists engaged in chiral polyol or dendrimer synthesis should prioritize this compound over simpler 1,3-dioxane building blocks when the tris(hydroxymethyl)methane motif is a target intermediate.

Reference Standard for Spectroscopic QC

The compound's verified FTIR and GC-MS spectra in the SpectraBase database, together with its distinct exact mass (223.0845 Da) and the absence of the bromine isotopic pattern, provide a reliable reference for identity confirmation [1]. Analytical laboratories responsible for incoming material verification or compound library curation can use these reference spectra to differentiate this compound from other 5-substituted-2-phenyl-1,3-dioxane analogs, reducing the risk of inventory errors.

Application
Selection Property
Validation Focus
Lipophilicity-controlled scaffold selection
Moderate computed LogP below bromo analog threshold
Membrane-partitioning profile review in early ADME context
Antimicrobial screening studies
Lower-activity tier within 5-nitro-1,3-dioxane SAR series
Microbiocidal-index endpoint context and class-comparator review
Chiral polyol precursor synthesis
5,5-Disubstituted quaternary carbon architecture
Diastereoselective transformation and stereochemical-control review
Spectroscopic QC and library curation
Verified reference spectra with distinct exact mass
Identity confirmation and analog differentiation in analytical workflows
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